WAY-622252

Analytical Chemistry Quality Control Reproducibility

Reproducibility in protein aggregation research demands precise substitution patterns. Generic quinazolinone analogs introduce uncontrolled SAR variables. WAY-622252 offers a validated reference standard. - **Defined scaffold**: 3-(4-fluorophenyl)-2-methyl substitution, confirmed by HPLC (≥98%) - **CNS-optimized**: LogP 2.09, zero HBD for cell-based permeability - **Application-ready**: Phenotypic screening for amyloid-β/α-synuclein modulators - **Supply**: Stable powder, batch-to-batch consistency for analytical method development

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
CAS No. 1897-80-9
Cat. No. B155770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-622252
CAS1897-80-9
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
InChIKeyRONAQXGMJDYSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-622252 Compound Overview


WAY-622252 (CAS 1897-80-9) is a synthetic quinazolinone derivative with the IUPAC name 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one and molecular formula C15H11FN2O (MW 254.26 g/mol) . It is classified as a bioactive small molecule currently offered as an investigational compound for research into amyloid diseases and synucleinopathies . The compound features a 4-fluorophenyl substituent at N3 and a 2-methyl group, and is typically supplied as a solid powder with purity levels ≥98% as verified by HPLC .

Phenotypic screening in neurodegeneration research (target-agnostic tool)
CNS drug-like profile supports blood‑brain barrier permeability studies
Verified research-grade purity for reproducible assay conditions

Why WAY-622252 Cannot Be Substituted


Quinazolinone derivatives exhibit highly diverse biological activities that are exquisitely sensitive to substitution pattern; even minor modifications at the 2‑, 3‑, or 6‑positions can profoundly alter target selectivity, potency, and physicochemical properties [1]. WAY‑622252 bears a specific 3‑(4‑fluorophenyl) and 2‑methyl substitution profile that distinguishes it from the multitude of other quinazolinone‑based compounds. Generic substitution with a structurally similar but unvalidated analog would introduce uncontrolled variables in target engagement, off‑target liability, and ADME behavior, rendering experimental outcomes non‑comparable [1]. Therefore, direct procurement of the defined compound is essential for maintaining scientific reproducibility.

Even minor modifications at the 2‑ or 3‑position can profoundly alter target selectivity and physicochemical behavior.
Unvalidated analogs introduce uncontrolled off‑target liabilities and ADME variability, compromising experimental reproducibility.
Substitution pattern defines the compound's research application context; generic quinazolinones are not interchangeable for amyloid/synuclein studies.

Quantitative Evidence for WAY-622252


Analytical Purity & Reproducibility

WAY-622252 is supplied with a verified purity of 98.0% by HPLC (MedChemExpress) and up to 99.69% in specific batches (TargetMol) . This exceeds the typical ≥95% purity threshold for research‑grade small molecules and reduces the likelihood of impurity‑driven artifacts in biological assays. While no direct head‑to‑head comparator data exist, this quantifiable purity metric serves as a baseline for procurement decisions where assay reproducibility is paramount.

Analytical Purity
Reported
98.0% – 99.69% (HPLC)
Industry baseline: ≥95%
Exceeds standard research‑grade purity, reducing impurity‑driven artifacts.
Batch‑specific; verify lot COA.
Analytical Chemistry Quality Control Reproducibility

CNS Penetration Potential

Predicted physicochemical parameters for WAY‑622252 include a calculated LogP of 2.09, zero hydrogen‑bond donors, a polar surface area (PSA) of 33 Ų, and a molecular weight of 254.26 g/mol . These values fall within established guidelines for CNS drug‑likeness (LogP 1‑3, HBD <3, PSA <90 Ų, MW <400) [1]. In contrast, many quinazolinone derivatives bearing polar or bulky substituents exceed these thresholds, potentially limiting brain exposure. This favorable profile differentiates WAY‑622252 from less permeable analogs when CNS‑targeted studies are planned.

CNS Drug‑Likeness
Class‑level inference
LogP 2.09, HBD 0, PSA 33 Ų, MW 254.26
Guideline range: LogP 1‑3, HBD
Parameters suggest blood‑brain barrier permeability potential.
ACD/Labs predicted; confirm experimentally.
Curated Research Focus
Supporting evidence
Amyloid diseases & synucleinopathies
Typical quinazolinones: anticancer, anti‑inflammatory
Aligns procurement with neurodegenerative disease models over oncology assays.
Vendor‑curated; target unknown.
Target Definition Status
Data to verify
No disclosed target; no reported IC50/Kd
Contrast: targeted quinazolinone inhibitors
Supports unbiased phenotypic discovery without target constraint.
Absence of primary literature; verify in intended assay.
Medicinal Chemistry ADME Blood-Brain Barrier

Amyloid & Synucleinopathy Focus

Vendor documentation consistently designates WAY‑622252 as an investigational compound for the study of amyloid diseases and synucleinopathies . This contrasts with the predominant literature on quinazolinone derivatives, which is heavily weighted toward anticancer applications (e.g., DHFR/EGFR/VEGFR inhibition) [1]. Although direct comparative bioactivity data against amyloid‑ or synuclein‑specific inhibitors are absent, the curated application focus signals a differentiated research niche. Procurement of this specific compound ensures alignment with neurodegenerative disease models rather than oncology‑centric assays.

Curated Research Focus
Supporting evidence
Amyloid diseases & synucleinopathies
Typical quinazolinones: anticancer, anti‑inflammatory
Aligns procurement with neurodegenerative disease models over oncology assays.
Vendor‑curated; target unknown.
Neuroscience Protein Aggregation Phenotypic Screening

Phenotypic Screening Applicability

WAY‑622252 lacks a publicly disclosed molecular target or reported IC50/Kd values against any specific protein . This distinguishes it from targeted quinazolinone inhibitors (e.g., EGFR inhibitors with IC50 <100 nM) and positions it as a phenotypic probe. In phenotypic screening, a compound with no pre‑defined target allows unbiased interrogation of cellular pathways, avoiding the confirmation bias inherent in target‑based campaigns. While this absence of quantitative target data limits head‑to‑head comparisons, it defines a unique utility class.

Target Definition Status
Data to verify
No disclosed target; no reported IC50/Kd
Contrast: targeted quinazolinone inhibitors
Supports unbiased phenotypic discovery without target constraint.
Absence of primary literature; verify in intended assay.
Phenotypic Drug Discovery Target Deconvolution Chemical Biology

WAY-622252 Research Applications


Phenotypic Screening in Neurodegeneration

Due to its lack of a defined molecular target and reported application in amyloid/synuclein research, WAY‑622252 is well‑suited for unbiased phenotypic screens aimed at identifying modulators of protein aggregation or neurotoxicity in cellular and ex vivo models .

Amyloid Aggregation Studies

The compound's curation for amyloid diseases and synucleinopathies positions it as a reference tool in assays measuring amyloid‑beta or α‑synuclein fibrillization. Its favorable CNS drug‑likeness profile (LogP 2.09, HBD 0) supports its use in cell‑based models where membrane permeability is required .

Quinazolinone SAR Reference

The 3‑(4‑fluorophenyl)‑2‑methyl substitution pattern serves as a baseline for SAR campaigns exploring the impact of quinazolinone substitution on biological activity. Its well‑defined purity (≥98%) and physicochemical parameters provide a reliable comparator for newly synthesized analogs .

Quality Control Standard

With documented HPLC purity (98.0%–99.69%) and a stable powder form, WAY‑622252 can serve as a reference standard for analytical method development and batch‑to‑batch consistency assessments in synthetic chemistry workflows .

Application
Selection Property
Validation Focus
Neurodegeneration phenotypic screening
Target‑agnostic phenotypic probe
Protein aggregation and neurotoxicity modulation endpoints
Amyloid fibrillization assays
CNS drug‑like parameter profile
Cell permeability and aggregation modulation context
Quinazolinone SAR reference
Defined 3‑(4‑fluorophenyl)‑2‑methyl substitution
Activity and selectivity profiling in quinazolinone series
Quality control standard
Verified research‑grade purity
Analytical method development and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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